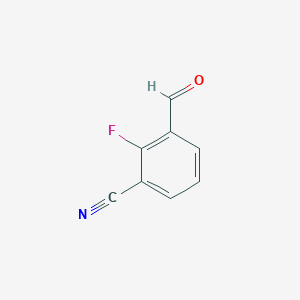

2-Fluoro-3-formylbenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYGFQMBUCLOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Fluoro-3-formylbenzonitrile

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. usp.brthieme-connect.de In this approach, a directing group on the aromatic ring guides a strong base to deprotonate the adjacent ortho position, creating a reactive organometallic intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent.

For the synthesis of this compound, the cyano group of 2-fluorobenzonitrile (B118710) acts as the directing group. usp.br The fluorine atom also contributes to the directing effect. The metalation is typically achieved using a strong base, such as a lithium amide or a Grignard reagent like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). usp.brharvard.edu Following the regioselective metalation at the C3 position, the resulting arylmagnesium or aryllithium species is treated with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. usp.brthieme-connect.de A study demonstrated the successful synthesis of this compound via magnesiation of 2-fluorobenzonitrile with TMPMgCl·LiCl, followed by formylation with DMF, affording the product in a 59% yield. usp.br

Table 1: Directed Ortho Metalation and Formylation of 2-Fluorobenzonitrile usp.br

| Starting Material | Reagents | Product | Yield |

| 2-Fluorobenzonitrile | 1. TMPMgCl·LiCl, THF | This compound | 59% |

| 2. N,N-Dimethylformamide (DMF) |

Another major synthetic approach involves the introduction of the nitrile group onto a pre-functionalized benzene (B151609) ring containing the fluoro and formyl groups. This is typically accomplished through the cyanation of an aryl halide.

The Rosenmund-von Braun reaction is a classic method for converting aryl halides to aryl nitriles using cuprous cyanide (CuCN), often at high temperatures in a polar solvent. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction involves the nucleophilic substitution of the halide by the cyanide anion, facilitated by the copper(I) salt. organic-chemistry.org While direct evidence for the synthesis of this compound from 3-bromo-2-fluorobenzaldehyde via this method is not prevalent in the provided search results, the synthesis of the isomeric 2-fluoro-5-formylbenzonitrile (B141211) from 3-bromo-4-fluorobenzaldehyde and cuprous cyanide in N-Methyl-2-pyrrolidone (NMP) at 170°C has been reported with a 76.1% yield. guidechem.com This demonstrates the viability of the Rosenmund-von Braun reaction for introducing a cyano group onto a fluorobenzaldehyde scaffold. wikipedia.orgguidechem.com

Table 2: Example of Rosenmund-von Braun Cyanation for a Fluoro-formylbenzonitrile Isomer guidechem.com

| Starting Material | Reagent | Solvent | Product | Yield |

| 3-Bromo-4-fluorobenzaldehyde | Cuprous Cyanide (CuCN) | NMP | 2-Fluoro-5-formylbenzonitrile | 76.1% |

Due to the often harsh conditions and stoichiometric use of copper salts in the Rosenmund-von Braun reaction, alternative cyanation methods have been developed. nih.govthieme-connect.de Palladium-catalyzed cyanation reactions have emerged as powerful alternatives, offering milder conditions and broader functional group tolerance. nih.govorganic-chemistry.orgnih.gov These methods typically employ an aryl halide or triflate, a palladium catalyst, a suitable ligand, and a cyanide source. organic-chemistry.org

Common alternative cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org The use of Zn(CN)₂ in palladium-catalyzed reactions allows for mild temperatures (room temperature to 40°C). organic-chemistry.org K₄[Fe(CN)₆] is considered a non-toxic cyanide source, making it a safer alternative. researchgate.net These palladium-catalyzed systems provide a practical and robust approach for the synthesis of a wide range of aryl nitriles. nih.govorganic-chemistry.org

A third synthetic strategy involves the formation of the aldehyde (formyl) group in the final step through the oxidation of a precursor, such as a primary alcohol (hydroxymethyl group) or a methyl group.

Pyridinium chlorochromate (PCC) is a widely used reagent for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dichloromethane. wikipedia.orgorganic-chemistry.org

In the context of synthesizing related compounds, a patent describes the preparation of the isomer 2-fluoro-5-formylbenzonitrile by oxidizing the corresponding precursor alcohol with PCC. chemicalbook.comgoogle.com The reaction, performed in dichloromethane at room temperature, yielded the desired aldehyde in 65%. chemicalbook.comgoogle.com This demonstrates the effectiveness of PCC in converting a hydroxymethyl group to a formyl group on a fluorobenzonitrile core. libretexts.orgchemicalbook.comgoogle.com PCC is prepared from chromium trioxide, pyridine, and hydrochloric acid. nptel.ac.inyoutube.com

Table 3: Example of PCC Oxidation for a Fluoro-formylbenzonitrile Isomer chemicalbook.comgoogle.com

| Starting Material | Reagent | Solvent | Product | Yield |

| (2-Fluoro-5-cyanophenyl)methanol (Intermediate II) | Pyridinium Chlorochromate (PCC) | Dichloromethane | 2-Fluoro-5-formylbenzonitrile | 65% |

Oxidation of Precursor Alcohols or Methyl Groups to Formyl

Other Oxidizing Agents for Aldehyde Formation

The conversion of a hydroxymethyl or halomethyl group to an aldehyde is a critical step in several synthetic routes to this compound. While various oxidizing agents can accomplish this, specific reagents have been documented for their efficacy in this particular synthesis.

One established method involves the oxidation of an intermediate, (2-fluoro-3-cyanophenyl)methanol. A patent describes a process where this intermediate is oxidized to the target aldehyde. google.com In this procedure, the reaction is carried out using sodium hypochlorite as the oxidizing agent. The process is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This method resulted in a 75% yield of 2-fluoro-5-formylbenzonitrile, a structural isomer, demonstrating the applicability of sodium hypochlorite for this type of transformation. google.com

Another common and powerful oxidizing agent used for this conversion is Pyridinium Chlorochromate (PCC). In a multi-step synthesis, the crude intermediate (2-fluoro-5-cyanophenyl)methanol was dissolved in dichloromethane and treated with PCC. google.comchemicalbook.com The reaction was stirred at room temperature until HPLC analysis indicated the complete conversion of the starting material. This process yielded the target product, 2-fluoro-5-formylbenzonitrile, with a purity of over 97% and a yield of 65%. google.comchemicalbook.com

Detailed research findings on the oxidation step are presented in the table below.

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Purity (%) | Ref |

| (2-fluoro-5-cyanophenyl)methanol | Sodium Hypochlorite | Dichloromethane | 2-3 hours | 2-fluoro-5-formylbenzonitrile | 75 | >98 | google.com |

| (2-fluoro-5-cyanophenyl)methanol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2-fluoro-5-formylbenzonitrile | 65 | >97 | google.comchemicalbook.com |

Halogen-Dance and Cross-Coupling Strategies

Halogen-dance and cross-coupling reactions represent powerful tools for the functionalization of aromatic rings. While specific examples detailing a halogen-dance reaction for the direct synthesis of this compound are not prominent, the principles are applicable. The halogen-dance phenomenon involves the base-induced intramolecular migration of a halogen atom on an aromatic ring, which can create novel organometallic intermediates for further functionalization. researchgate.net

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are fundamental in modern organic synthesis and can be applied to construct the this compound framework. beilstein-journals.org For instance, a cyanation reaction, a type of cross-coupling, can be used to introduce the nitrile group. The synthesis of the related isomer, 2-fluoro-5-formylbenzonitrile, has been achieved by reacting 3-bromo-4-fluorobenzaldehyde with cuprous cyanide in N-Methyl-2-pyrrolidone (NMP) at high temperatures. guidechem.com This demonstrates a classic cross-coupling approach to forming the benzonitrile (B105546) moiety.

Furthermore, directed ortho-metalation (DoM) strategies offer regioselective functionalization of fluorinated nitriles. usp.br The use of Knochel-type bases like TMPMgCl·LiCl can facilitate metalation at a specific position on the aromatic ring, which can then be trapped with an electrophile like N,N-dimethylformamide (DMF) to introduce the formyl group, yielding the desired aldehyde. usp.br

Nucleophilic Aromatic Substitution (SNAr) Approaches to Benzonitrile Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key strategy for synthesizing functionalized arenes, particularly those activated by electron-withdrawing groups. orgsyn.orgunc.eduscience.gov The fluorine atom is an excellent leaving group in SNAr reactions, making fluorinated precursors valuable starting materials.

One approach to constructing benzonitrile scaffolds involves the displacement of a fluoride (B91410) ion by a cyanide nucleophile on a suitably activated aromatic ring. For example, the synthesis of 2-fluoro-3-chlorobenzaldehyde, a related precursor, has been achieved starting from 2,3-dichlorobenzonitrile via a fluorination reaction using potassium fluoride, which proceeds through an SNAr mechanism. google.com

Conversely, a fluorine atom on a difluorinated precursor can be selectively displaced by other nucleophiles. The synthesis of 2-fluoro-4-nitroaniline from 3,4-difluoronitrobenzene involves an SNAr reaction where one of the fluorine atoms is substituted by ammonia. google.com This aniline derivative can then be further transformed into a benzonitrile.

A more direct method involves the SNAr of aryl fluorides with the anion of a secondary nitrile, which has been shown to be an effective method for preparing tertiary benzylic nitriles. orgsyn.org This highlights the potential of using nitrile anions as nucleophiles to build complex benzonitrile structures from fluoroarenes. orgsyn.org The reactivity in SNAr reactions is highly dependent on the substitution pattern of the aromatic ring and the reaction conditions employed. researchgate.net

Novel and Green Chemistry Approaches for Efficient Synthesis

Recent advances in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods. These "green" approaches, including microwave-assisted synthesis and continuous flow methodologies, are being applied to the synthesis of complex molecules like this compound.

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. nih.govscielo.org.za By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. ias.ac.innih.gov This technology is particularly effective for reactions that typically require high temperatures, such as cross-coupling and heterocycle formation. ias.ac.inresearchgate.net

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the principles have been widely applied to the synthesis of related structures. For instance, palladium-catalyzed Sonogashira coupling and cyclization reactions to form 2-arylbenzo[b]furans from o-iodophenols have been efficiently performed under microwave irradiation, achieving excellent yields in significantly shorter times compared to conventional heating. ias.ac.in Given that many of the traditional synthetic steps towards this compound involve prolonged heating, the application of microwave technology could offer substantial improvements in efficiency.

Continuous Flow Reaction Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. flinders.edu.auumontreal.ca In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

This technology is particularly well-suited for multi-step syntheses and for handling hazardous intermediates. flinders.edu.auumontreal.ca A method for the continuous preparation of an intermediate for the drug Olaparib, which utilizes the related compound 2-fluoro-5-formylbenzonitrile, has been disclosed. guidechem.com The process uses a microchannel modular reaction device, highlighting the industrial applicability of flow chemistry for producing complex pharmaceutical intermediates. guidechem.com

Solvent-Free and Environmentally Benign Reaction Conditions

A core principle of green chemistry is the reduction or elimination of hazardous solvents. Research into solvent-free reaction conditions is driven by both environmental concerns and the potential for increased reaction efficiency. Microwave-assisted synthesis, for example, can often be performed under solvent-free conditions, where the neat reactants are irradiated. nih.gov

In the context of this compound synthesis, adopting greener solvents or solvent-free conditions could significantly reduce the environmental impact. For example, replacing hazardous solvents like carbon tetrachloride, which was used in older bromination reactions, with more benign alternatives is a key consideration. google.com While specific solvent-free methods for this compound are not yet widely published, the broader trends in organic synthesis point towards the increasing adoption of such conditions, potentially through solid-state reactions or the use of recyclable catalysts and solvent systems.

Derivatization Strategies of this compound

The chemical reactivity of this compound is characterized by the presence of three functional groups attached to the benzene ring: a fluoro group, a formyl (aldehyde) group, and a nitrile (cyano) group. This trifunctional nature allows for a variety of chemical transformations, enabling its use as a versatile building block in the synthesis of more complex molecules. Derivatization strategies primarily target the aldehyde and nitrile functionalities.

Reactions at the Formyl Group

The formyl group is a highly reactive site, readily undergoing nucleophilic addition and oxidation-reduction reactions.

The aldehyde functionality of this compound can react with primary amines to form imines, also known as Schiff bases. This condensation reaction is a cornerstone in the synthesis of various heterocyclic compounds. The formation of the imine bond is a reversible process and is often a key step in template-directed synthesis. nih.gov

For instance, 2-cyanobenzaldehyde, a related compound, is extensively used in creating diverse heterocyclic structures like isoindolinones and phthalides through cascade reactions. researchgate.net These reactions often involve the initial formation of an imine or a related intermediate. The reactivity of the formyl group is similar to that of a carbonyl group, though generally less reactive than ketones. redalyc.org The presence of the electron-withdrawing nitrile and fluorine groups can influence the electrophilicity of the aldehyde's carbonyl carbon, affecting its reactivity in condensation reactions.

The synthesis of various heterocyclic systems, such as pyrazolines, oxazoles, and pyrimidines, can be initiated by the condensation of a formyl group with appropriate reagents. researchgate.net For example, the reaction of 2-chloro-3-formylquinoline with various ketones via Claisen-Schmidt condensation yields chalcones, which are precursors to a range of heterocyclic derivatives. researchgate.net A similar strategy can be applied to this compound, where condensation with a suitable partner would pave the way for the construction of novel heterocyclic frameworks.

Below is a table summarizing examples of condensation reactions involving benzaldehyde (B42025) derivatives.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Fluoro-5-formylbenzonitrile | Dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate | Isobenzofuran derivative | google.com |

| Substituted Benzaldehyde | 4-Methylaniline | Imine (Schiff Base) | researchgate.net |

| 2-Chloro-3-formylquinoline | p-Hydroxyacetophenone | Quinolinylchalcone | researchgate.net |

The formyl group of this compound can be selectively reduced to a primary alcohol, yielding 2-fluoro-3-(hydroxymethyl)benzonitrile. This transformation is a common and crucial step in organic synthesis, often achieved using various reducing agents.

A variety of reagents are available for the reduction of aldehydes to alcohols. These include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent depends on the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce nitriles or esters.

A patent describes the synthesis of 3-fluoro-4-(hydroxymethyl)benzonitrile, highlighting the conversion of a formyl group to a hydroxymethyl group in a related molecule. sigmaaldrich.com While specific conditions for this compound are not detailed, the general principles of aldehyde reduction are applicable.

The table below provides examples of reducing agents used for the conversion of aldehydes to alcohols.

| Aldehyde | Reducing Agent | Product | Reference |

| Aromatic Aldehydes | Sodium Borohydride (NaBH₄) | Benzylic Alcohols | researchgate.net |

| General Aldehydes | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohols | organic-chemistry.org |

The aldehyde functional group in this compound can be oxidized to a carboxylic acid, resulting in the formation of 2-fluoro-3-cyanobenzoic acid. This oxidation is a fundamental transformation in organic chemistry, with numerous reagents capable of effecting this change.

Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like pyridinium chlorochromate (PCC) under specific conditions. chemistrysteps.com An efficient method for the oxidation of electron-rich aromatic aldehydes utilizes an improved basic hydrogen peroxide system. researchgate.nettandfonline.com Other methods include the use of sodium perborate in acetic acid or Oxone. organic-chemistry.org The choice of oxidant is often dictated by the sensitivity of other functional groups within the molecule. For instance, strong oxidizing agents might also affect the nitrile group.

A patent for the preparation of 2-fluoro-3-chlorobenzaldehyde describes a multi-step synthesis that includes the hydrolysis of a nitrile to a carboxylic acid. google.com While this is a different transformation, it highlights the chemical accessibility of the carboxylic acid functionality in related structures. Another patent details the synthesis of 2-fluoro-3-nitrobenzoic acid, further demonstrating the feasibility of having a carboxylic acid group on this substituted benzene ring. wipo.int

The following table summarizes various methods for the oxidation of aldehydes to carboxylic acids.

| Aldehyde Type | Oxidizing Agent/System | Product | Reference |

| Aromatic Aldehydes | Sodium Perborate in Acetic Acid | Carboxylic Acids | organic-chemistry.org |

| Wide Range of Aldehydes | Oxone | Carboxylic Acids | organic-chemistry.org |

| Electron-Rich Aromatic Aldehydes | Basic Hydrogen Peroxide | Carboxylic Acids | researchgate.nettandfonline.com |

| General Aldehydes | Potassium Permanganate (KMnO₄) | Carboxylic Acids | chemistrysteps.com |

Reactions at the Nitrile Group

The nitrile group, while generally less reactive than the formyl group, can undergo several important transformations.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to first form an amide (2-fluoro-3-formylbenzamide) and, upon further hydrolysis, a carboxylic acid (2-fluoro-3-formylbenzoic acid). lumenlearning.comlibretexts.org

The hydrolysis of nitriles is a well-established reaction. libretexts.org Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. lumenlearning.com In base-catalyzed hydrolysis, the hydroxide ion directly attacks the nitrile carbon. libretexts.org The reaction typically proceeds through an amide intermediate, which can sometimes be isolated. libretexts.org

Enzymatic hydrolysis of nitriles using nitrilases or nitrile hydratases also presents a green and selective method for this conversion. nih.gov

The table below outlines the conditions for nitrile hydrolysis.

| Starting Material | Conditions | Intermediate Product | Final Product | Reference |

| Nitrile | Dilute Acid, Heat | Amide | Carboxylic Acid | libretexts.org |

| Nitrile | Alkali (e.g., NaOH), Heat | Carboxylate Salt | Carboxylic Acid (after acidification) | libretexts.org |

Cycloaddition Reactions

While direct [3+2] or [4+2] cycloaddition participation of the nitrile group in this compound is not extensively documented, the compound serves as an excellent precursor in annulation reactions to form fused heterocyclic systems. A prominent example is the synthesis of substituted quinazolines. Analogous to other 2-fluorobenzonitriles, this compound can react with binucleophiles like guanidine. The reaction proceeds via an initial nucleophilic attack at the carbon of the nitrile group, followed by an intramolecular nucleophilic aromatic substitution of the activated fluorine atom to complete the ring closure, forming the quinazoline (B50416) core. The formyl group at the 3-position remains as a substituent on the resulting quinazoline ring, available for further functionalization.

Table 1: Representative Cycloaddition Reaction for Quinazoline Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Guanidine carbonate | NaOEt, EtOH, Reflux | 2,4-Diaminoquinazoline-8-carbaldehyde | Moderate |

Nucleophilic Aromatic Substitution at the Fluorine or Other Halogen Positions

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the ortho-nitrile and meta-formyl groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of the fluoride ion. rsc.org Fluorine is an excellent leaving group in SNAr reactions on activated aromatic rings because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. rsc.org

This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at the C-2 position. For instance, reaction with various primary or secondary amines leads to the corresponding 2-(alkyl/aryl)amino-3-formylbenzonitriles. Such reactions are typically carried out in a polar aprotic solvent like DMF or DMSO, often with a base such as K₂CO₃ or triethylamine to neutralize the HF byproduct. researchgate.net

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Morpholine | K₂CO₃ | DMF | 2-(Morpholin-4-yl)-3-formylbenzonitrile |

| Sodium methoxide | - | MeOH | 2-Methoxy-3-formylbenzonitrile |

| Aniline | Et₃N | DMSO | 2-(Phenylamino)-3-formylbenzonitrile |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

Direct activation of the C-F bond in this compound for Suzuki-Miyaura coupling is challenging. While C-F bond arylation is possible, it typically requires highly activated substrates, such as polyfluorinated arenes, or specialized palladium catalysts with sophisticated ligands capable of facilitating the difficult oxidative addition step. nih.govresearchgate.net For a monosubstituted fluoro compound like this compound, the more conventional and reliable approach for Suzuki coupling involves prior conversion of the fluoro group to a more reactive bromo or iodo group. However, research into the direct coupling of activated aryl fluorides continues to advance. A successful C-F bond Suzuki coupling would likely require a high-performance catalyst system, such as a palladium precursor with a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) and a strong base. researchgate.net

Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for creating arylalkynes. wikipedia.org The strong electron-withdrawing character of the formyl and nitrile groups in this compound makes the C-F bond susceptible to oxidative addition by a palladium(0) catalyst, enabling direct cross-coupling. mdpi.com Copper-free Sonogashira variants are often preferred to avoid the formation of alkyne homocoupling byproducts. Recent methodologies have shown that electron-poor fluoroarenes can undergo efficient Sonogashira coupling with terminal alkynes using a palladium catalyst in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS), which is believed to promote the reaction. mdpi.comorganic-chemistry.org

Table 3: Representative Conditions for Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(OAc)₂ / SPhos | LiHMDS | Toluene | 3-Formyl-2-(phenylethynyl)benzonitrile |

| 1-Octyne | [Pd(cinnamyl)Cl]₂ / XPhos | LiHMDS | Dioxane | 3-Formyl-2-(oct-1-yn-1-yl)benzonitrile |

| Trimethylsilylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | THF | 3-Formyl-2-((trimethylsilyl)ethynyl)benzonitrile |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction is highly effective for coupling aryl halides, including activated aryl fluorides, with a broad range of primary and secondary amines. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the C-F bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.orgyoutube.com The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of these reactions, particularly with less reactive aryl chlorides and fluorides. organic-chemistry.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Pd-Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Piperidine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 3-Formyl-2-(piperidin-1-yl)benzonitrile |

| Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 3-Formyl-2-(phenylamino)benzonitrile |

| Benzylamine | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 2-(Benzylamino)-3-formylbenzonitrile |

Advanced Spectroscopic and Computational Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. upi.edu The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 2-Fluoro-3-formylbenzonitrile, the key functional groups—aromatic ring, nitrile, formyl, and fluoro groups—give rise to distinct and identifiable peaks.

The most prominent vibrations expected in the FTIR spectrum include:

Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹.

Aldehyde C-H Stretch: This appears as a characteristic pair of weak to medium bands, with one located around 2850-2820 cm⁻¹ and the other near 2750-2720 cm⁻¹.

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the 2240-2220 cm⁻¹ region. Studies on related benzonitriles confirm this assignment. researchgate.net

Aldehyde (C=O) Stretch: A very strong and sharp peak corresponding to the carbonyl stretch is anticipated in the 1715-1680 cm⁻¹ range. researchgate.net Its exact position can be influenced by electronic effects from the adjacent fluoro and nitrile groups.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹ due to the stretching vibrations within the benzene (B151609) ring.

C-F Stretch: A strong absorption band, characteristic of the carbon-fluorine bond, is generally found in the 1250-1000 cm⁻¹ region. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring typically appear as strong bands in the 900-675 cm⁻¹ region.

Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrational modes that induce a change in molecular polarizability. It is often complementary to FTIR, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For this compound, key Raman-active modes would include:

Nitrile (C≡N) Stretch: This vibration is typically strong and easily identifiable in the Raman spectrum, appearing around 2240-2220 cm⁻¹.

Symmetric Aromatic Ring Breathing: A strong, sharp band characteristic of the benzene ring's symmetric vibration is expected near 1000 cm⁻¹.

Aromatic C=C Stretches: The ring stretching modes between 1600-1450 cm⁻¹ are also prominent in the Raman spectrum.

C-F Stretch: The carbon-fluorine stretching vibration also gives a detectable Raman signal.

The assignment of specific spectral bands to vibrational modes is confirmed through comparison with data from similar molecules and, most definitively, through computational modeling. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations can predict vibrational frequencies with high accuracy, aiding in the correct assignment of complex spectra. mdpi.comresearchgate.net For this compound, a normal coordinate analysis would be used to describe the contribution of various bond stretches, bends, and torsions to each observed vibrational mode.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aldehyde C-H Stretch | 2850-2720 | Weak-Medium | Medium |

| Nitrile (C≡N) Stretch | 2240-2220 | Strong, Sharp | Strong |

| Aldehyde (C=O) Stretch | 1715-1680 | Very Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| C-F Stretch | 1250-1000 | Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and substitution pattern of this compound can be confirmed.

The ¹H NMR spectrum is expected to show signals for the aldehyde proton and the three aromatic protons.

Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. Data for 3-formylbenzonitrile shows this peak at 10.06 ppm. rsc.org

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). Their exact chemical shifts and splitting patterns will be influenced by the electronic effects of all three substituents. The proton positioned between the formyl and nitrile groups is expected to be the most deshielded. The presence of the fluorine atom will introduce additional splitting (H-F coupling), further complicating the multiplets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For fluorinated compounds, the spectra are often complex due to carbon-fluorine coupling (J-coupling). magritek.com

Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and expected to appear around δ 190 ppm. rsc.org

Nitrile Carbon (-C≡N): The nitrile carbon typically resonates in the region of δ 115-120 ppm.

Aromatic Carbons: The six aromatic carbons will produce distinct signals. The carbon directly bonded to the fluorine atom (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons two (²JCF) and three (³JCF) bonds away from the fluorine will also show smaller couplings. The carbons attached to the formyl and nitrile groups will also have characteristic chemical shifts.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | -CHO | 9.5 - 10.5 | Singlet (s) |

| ¹H | Aromatic | 7.0 - 8.5 | Multiplets (m) with H-H and H-F coupling |

| ¹³C | -CHO | ~190 | Doublet due to coupling with aromatic protons |

| ¹³C | -C≡N | 115 - 120 | Singlet or small multiplet |

| ¹³C | C-F | 160 - 165 | Doublet (d), ¹JCF ≈ 240-260 Hz |

| ¹³C | Aromatic C-H / C-CN / C-CHO | 120 - 140 | Doublets due to C-F and C-H coupling |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₈H₄FNO), the molecular weight is 149.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 149. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion is a key tool for structural analysis. wikipedia.orglibretexts.org Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals:

Loss of the formyl radical (-CHO): A significant peak would be expected at m/z 120, corresponding to the [M - 29]⁺ ion.

Loss of carbon monoxide (-CO): Fragmentation of the aldehyde can lead to the loss of CO, resulting in a peak at m/z 121 ([M - 28]⁺). This is a common fragmentation for aldehydes. youtube.com

Loss of hydrogen cyanide (-HCN): The nitrile group can be lost as HCN, leading to a fragment at m/z 122 ([M - 27]⁺).

Loss of fluorine radical (-F): Cleavage of the C-F bond would result in an ion at m/z 130 ([M - 19]⁺).

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 149 | [C₈H₄FNO]⁺˙ (Molecular Ion) | - |

| 121 | [C₇H₄FN]⁺ | CO |

| 120 | [C₇H₄FN]⁺ | CHO |

| 122 | [C₇H₅FO]⁺ | HCN |

| 130 | [C₈H₄NO]⁺ | F |

| 93 | [C₆H₄F]⁺ | CHO, HCN |

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for modern structural analysis. researcher.lifenih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to model molecular properties. analis.com.mynih.gov

For this compound, theoretical calculations provide several key insights:

Geometry Optimization: DFT can calculate the most stable three-dimensional structure of the molecule, providing precise bond lengths and angles.

Vibrational Frequency Prediction: Theoretical calculations generate a full set of vibrational frequencies and their corresponding IR and Raman intensities. mdpi.comresearchgate.net These predicted spectra are invaluable for assigning experimental bands, especially in complex regions where multiple vibrations overlap. By applying a scaling factor, the calculated frequencies can be brought into very close agreement with experimental values. nih.gov

NMR Chemical Shift Prediction: Computational methods can also predict ¹H and ¹³C NMR chemical shifts. nih.govidc-online.comnih.gov This is particularly useful for assigning carbons in complex aromatic systems and for understanding the electronic effects of substituents on the chemical shifts.

Electronic Properties: DFT calculations can determine electronic properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, and the energies of frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity. nih.govanalis.com.my

The synergy between these computational predictions and experimental data provides a robust and confident characterization of the molecular structure of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal tool in quantum chemistry for studying the electronic structure of molecules. Its popularity stems from a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the many-body problem. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly used to predict various molecular properties. orientjchem.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, calculations are performed to determine the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis of 2-substituted benzaldehydes often reveals the possibility of two planar conformers, cis and trans, depending on the orientation of the formyl group's C=O bond relative to the substituent. rsc.org In the case of this compound, these would refer to the orientation of the aldehyde group relative to the fluorine atom. Theoretical calculations can predict the relative energies of these conformers to identify the most stable isomer. Typically, the trans conformer, where the carbonyl oxygen is directed away from the fluorine atom, is found to be more stable. rsc.org

Table 1: Calculated Geometrical Parameters of this compound (B3LYP Method)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C-F | 1.35 Å |

| C=O | 1.21 Å | |

| C≡N | 1.15 Å | |

| C-CN | 1.45 Å | |

| C-CHO | 1.48 Å | |

| Bond Angles | F-C-C | 118.5° |

| O=C-H | 121.0° | |

| C-C-CN | 178.5° |

| Dihedral Angle | F-C-C-C(CHO) | 180.0° (trans) |

Note: The data in this table is representative of typical DFT calculation results for similar aromatic compounds.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

Note: The data in this table is representative of typical DFT calculation results.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. jocpr.com The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the most negative potential (red) is expected to be located around the electronegative oxygen, nitrogen, and fluorine atoms, while positive potential (blue) would be concentrated on the hydrogen atoms. researchgate.net

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculations yield harmonic vibrational frequencies, which are systematically higher than the frequencies observed experimentally due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov To improve the agreement with experimental data, these calculated frequencies are often uniformly scaled by a specific scaling factor. researchgate.netresearchgate.net These predicted spectra are instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| C≡N Stretch | 2320 | 2227 |

| C=O Stretch | 1775 | 1704 |

| C-C (Aromatic) Stretch | 1610 | 1546 |

Note: Scaled frequencies are obtained using a typical scaling factor for B3LYP methods. The data is representative.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the classical Lewis structure elements like bonds, lone pairs, and core orbitals. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). researchgate.net This energy value measures the extent of charge delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater molecular stability. For this compound, significant interactions are expected between the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals of the aromatic ring.

Table 4: NBO Analysis - Second-Order Perturbation Theory for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π*(C-C) | ~15-20 |

| LP (F) | π*(C-C) | ~5-10 |

Note: LP denotes a lone pair. The data is representative of typical NBO analysis results for substituted benzenes.

Molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. jhuapl.edudoi.org Computational methods can predict NLO behavior by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). orientjchem.orgresearchgate.net The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. The presence of both electron-donating and electron-withdrawing groups can enhance these properties.

Table 5: Calculated Non-Linear Optical Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~3.5 - 4.5 Debye |

| Mean Polarizability (α) | ~80 - 90 x 10⁻²⁴ esu |

Note: The data in this table is representative and suggests moderate NLO activity.

Ab Initio Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") quantum chemistry method that does not rely on empirical parameters. wpmucdn.comwikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. fiu.edu While computationally less intensive than more advanced methods, HF systematically neglects electron correlation—the way electrons dynamically avoid each other. This can lead to less accurate predictions compared to DFT, especially for energy-related properties. fiu.edu

Despite its limitations, HF calculations are valuable for providing a qualitative understanding of molecular orbitals and are often used as a starting point for more sophisticated calculations that incorporate electron correlation. nih.gov Similar to DFT, HF methods can be used to optimize molecular geometries and predict vibrational frequencies. However, the harmonic frequencies calculated at the HF level often require different, and typically larger, scaling factors than those used for DFT to achieve reasonable agreement with experimental values. nih.gov

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the current literature, the applicability of this technique for understanding its behavior in various environments is significant. MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics, intermolecular interactions, and solvent effects that are not accessible through static computational methods alone.

For this compound, MD simulations would be particularly useful in exploring:

Solvation Structure: Simulating the compound in different solvents (e.g., polar protic, polar aprotic, and non-polar) can reveal the nature of the solvation shell. This includes the preferred orientation of solvent molecules around the nitrile, formyl, and fluoro substituents, and the strength of interactions such as hydrogen bonding and dipole-dipole forces.

Conformational Preferences: The rotational barrier of the formyl group can be influenced by both the adjacent fluorine atom and the surrounding solvent molecules. MD simulations can quantify these dynamics and identify the most stable conformations in different environments.

Interaction with Biomolecules: As a potential pharmacophore, understanding how this compound interacts with biological targets like enzymes is crucial. MD simulations can model the binding process, identify key amino acid residues involved in the interaction, and estimate the stability of the resulting complex. nih.gov The simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions within the binding pocket over time. nih.gov

The insights gained from MD simulations, such as preferred binding poses and interaction profiles, are invaluable for rational drug design and for interpreting experimental reactivity data.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the intricate details of chemical reactions. For this compound, DFT calculations can elucidate potential reaction mechanisms, identify transition states, and predict reaction outcomes, offering a molecular-level understanding that complements experimental studies.

The ortho-Fluoro Effect on Reactivity:

The presence of a fluorine atom ortho to the formyl group is expected to significantly influence the molecule's reactivity. Computational studies on similar fluoroarenes have demonstrated a pronounced "ortho-fluorine effect," which can manifest in several ways: nih.gov

Stabilization of Transition States: The fluorine atom can engage in stabilizing interactions, such as secondary M···F interactions in metal-mediated reactions, which can lower the activation energy of the transition state. nih.govrsc.org

Modification of Bond Strengths: The strong electron-withdrawing nature of fluorine can weaken adjacent C–F bonds and strengthen C–M bonds in organometallic intermediates, thereby influencing the thermodynamics of a reaction. nih.gov

A pertinent example is the C–CN bond activation of fluorinated benzonitriles by nickel(0) complexes. core.ac.ukacs.org DFT calculations on these systems have shown that the stability of the C–C bond activation products is strongly dependent on the number and position of fluorine substituents. core.ac.uk

| Fluorobenzonitrile Isomer | Calculated ΔG° (kcal/mol) | Influence of Fluorine Position |

|---|---|---|

| 2-Fluorobenzonitrile (B118710) | -6.6 | Strong stabilization of product by ortho-fluorine |

| 3-Fluorobenzonitrile | -1.8 | Slight stabilization by meta-fluorine |

| 4-Fluorobenzonitrile | -0.5 | Minimal effect from para-fluorine |

This table is based on data for analogous fluorobenzonitrile compounds to illustrate the computational insights into the ortho-fluoro effect. core.ac.uk

Plausible Reaction Pathways for Investigation:

Given its functional groups, computational studies could explore various reaction types for this compound:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile and formyl groups activates the aromatic ring for SNAr. DFT calculations can model the reaction pathway, determining whether it proceeds via a concerted or a stepwise mechanism involving a Meisenheimer complex. Studies on the reaction of fluoroarenes with Mg-Mg bonds have used a combined experimental and computational approach to identify a concerted SNAr-like pathway. rsc.orgsemanticscholar.org

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions. Computational investigations, similar to those performed on benzonitrile (B105546) N-oxides, can predict the regioselectivity and stereoselectivity of such reactions and clarify whether the mechanism is concerted or stepwise. nih.gov

Condensation Reactions: The formyl group is susceptible to condensation reactions. For instance, a Knoevenagel condensation with a methylene-active compound could be modeled. Computational studies on similar reactions involving 4-fluorobenzaldehyde (B137897) have been used to propose reaction mechanisms. mdpi.com

These computational approaches provide invaluable data on activation energies, reaction thermodynamics, and the geometries of intermediates and transition states, guiding the design of synthetic routes.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can profoundly impact the properties and chemical behavior of a molecule through various solute-solvent interactions. For a polar molecule like this compound, these effects are particularly pronounced.

Solvatochromism and Spectroscopic Properties:

The electronic absorption spectrum of this compound is expected to exhibit solvatochromism—a shift in the position of absorption bands with a change in solvent polarity. sciencepublishinggroup.com This phenomenon arises from differential solvation of the ground and excited electronic states.

Polar Solvents: In polar solvents, dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding will stabilize the molecule. If the excited state is more polar than the ground state, a polar solvent will stabilize it to a greater extent, leading to a red shift (bathochromic shift) in the absorption maximum. sciencepublishinggroup.com

Non-Polar Solvents: In non-polar solvents, weaker van der Waals forces dominate, and the absorption spectrum is closer to that observed in the gas phase.

Computational methods, such as Time-Dependent DFT (TD-DFT) combined with implicit or explicit solvent models, can predict these spectral shifts. mdpi.com By calculating the electronic transition energies in different solvent environments, a theoretical correlation can be established between the absorption maximum and solvent parameters like the dielectric constant.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Shift Type |

|---|---|---|---|

| Cyclohexane | 2.02 | 295.0 | Reference (Non-polar) |

| Acetonitrile | 37.5 | 303.4 | Bathochromic (Red) |

| Methanol | 32.7 | 308.4 | Bathochromic (Red) |

| DMSO | 46.7 | 308.1 | Bathochromic (Red) |

This table is based on data for the analogous compound flavone (B191248) to illustrate the principles of solvatochromism. mdpi.com

Solvent Influence on Reactivity:

The solvent can also significantly alter reaction rates and mechanisms. For reactions involving polar or charged intermediates and transition states, polar solvents can provide stabilization, thereby lowering the activation energy and accelerating the reaction. For example, the equilibrium between the η²-nitrile complex and the C–CN activation product in the reaction of fluorobenzonitriles with nickel(0) was found to be solvent-dependent, with polar solvents like tetrahydrofuran (B95107) favoring the more polar oxidative addition product. core.ac.ukacs.org

Computational models can account for these effects by incorporating a continuum solvent model (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation of the reaction energy profile. This allows for a quantitative prediction of how solvent choice can be used to control reaction outcomes.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of three different reactive groups on the benzene (B151609) ring makes 2-Fluoro-3-formylbenzonitrile a key intermediate for creating intricate heterocyclic compounds. The fluoro and cyano moieties are particularly useful in directing regioselective reactions, such as directed ortho-metalation (DoM), which allows for precise functionalization of the aromatic core.

A significant application of this compound is in the synthesis of substituted 4-aminoquinazolines. google.com In these synthetic pathways, this compound acts as a crucial building block where its aldehyde and nitrile groups, electronically influenced by the adjacent fluorine atom, participate in the formation of the quinazoline (B50416) heterocyclic system. google.com The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.

Precursor for Pharmaceutical Intermediates

The utility of this compound extends to its role as a precursor for various pharmaceutical intermediates, primarily by enabling the creation of novel heterocyclic frameworks.

It is important to note that established and widely documented synthetic routes for the PARP inhibitor Olaparib utilize the isomer 2-Fluoro-5-formylbenzonitrile (B141211) . The specific substitution pattern of the 5-formyl isomer is critical for the necessary chemical transformations to build the final drug molecule. Searches of scientific literature and patent databases did not yield evidence supporting the use of this compound in the synthesis of Olaparib or other prominent PARP inhibitors.

The most clearly defined role for this compound in drug discovery is as a foundational element for new drug candidates, particularly through the synthesis of 4-aminoquinazolines. google.com This class of compounds is of high interest to medicinal chemists, as the 4-aminoquinazoline core is central to many kinase inhibitors used in cancer therapy. The specific substitution pattern offered by this compound allows for the development of new chemical entities, where subtle structural changes can lead to significant differences in biological activity, target selectivity, and pharmacokinetic properties.

| Synthetic Stage | Function of this compound |

|---|---|

| Initial Reaction | The formyl group serves as a primary reactive handle for initiating the assembly of the quinazoline ring. |

| Cyclization | The cyano and fluoro groups modulate the electronic environment of the ring, facilitating the key cyclization steps. |

| Scaffold for Diversification | Provides a uniquely substituted quinazoline core that can be further modified to create a library of potential drug candidates. |

The class of fluorinated benzonitriles is known for its applications in the agrochemical sector, where the inclusion of fluorine can enhance the efficacy and metabolic stability of active ingredients. While the chemical structure of this compound suggests it could potentially be used to create novel herbicides or pesticides, specific, documented examples of its use as a key intermediate for commercial or late-stage development agrochemicals are not readily found in the reviewed scientific and patent literature.

Building Block for Functional Materials

The incorporation of fluorine into organic molecules is a well-established strategy in materials science for creating materials with enhanced properties, such as increased thermal stability, chemical resistance, and specific electronic characteristics.

Specialty Chemicals for Electronics and Optoelectronics

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, making them suitable for use in electronic and optoelectronic devices. nih.gov Fluorinated compounds are valued in materials science for their ability to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This modification can facilitate easier electron injection and enhance the material's resistance to oxidative degradation. nih.gov

Compounds with cyano (-CN) and fluoro (-F) substituents are particularly prominent in the field of liquid crystals (LCs). beilstein-journals.orgajchem-a.com The strong dipole moments associated with these groups are crucial for creating materials with either positive or negative dielectric anisotropy (Δε), a key property for technologies like vertical alignment (VA) liquid crystal displays (LCDs). beilstein-journals.org While direct application of this compound is not extensively documented, its core structure—a fluorinated aromatic ring with polar nitrile and formyl groups—makes it a valuable precursor for the synthesis of more complex liquid crystal molecules. biointerfaceresearch.comrsc.org

Similarly, in the realm of Organic Light-Emitting Diodes (OLEDs), fluorinated and cyano-substituted aromatic compounds are instrumental. beilstein-journals.org They are often used to develop emissive materials, particularly for thermally activated delayed fluorescence (TADF), a mechanism that can achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. ossila.comnih.gov The electronic properties of the fluoro and cyano groups in a molecule like this compound can be exploited to tune the energy levels and emission characteristics of larger conjugated systems designed for OLED applications. researchgate.net

Table 1: Role of Functional Groups in Optoelectronic Materials

| Functional Group | Property Conferred | Application Area |

| Fluoro (-F) | Lowers HOMO/LUMO levels, enhances stability, induces polarity | Liquid Crystals, OLEDs |

| Cyano (-CN) | Large dipole moment, influences dielectric anisotropy | Liquid Crystals |

| Formyl (-CHO) | Reactive site for extending conjugation or linking moieties | Synthesis of larger systems |

Dyes and Pigments with Improved Color Properties and Stability

This compound serves as a potential intermediate in the synthesis of high-performance dyes and pigments. The presence of electron-withdrawing groups like fluoro and cyano on an aromatic ring can significantly influence the electronic absorption spectrum of a chromophore, often leading to shifts in color and improvements in stability.

For instance, many azo dyes, a major class of synthetic colorants, are produced through the diazotization of an aromatic amine followed by coupling with an electron-rich partner. unb.cauobasrah.edu.iq While this compound is not a primary aromatic amine, it can be chemically modified into derivatives that can be incorporated into dye structures. nih.govnih.gov The formyl group provides a convenient handle for synthetic elaboration, allowing it to be integrated into larger conjugated systems that form the basis of organic dyes.

Another important class of pigments is phthalocyanines, which are known for their intense color and exceptional thermal and chemical stability. researchgate.net The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) (benzene-1,2-dicarbonitrile) derivatives. ulakbim.gov.tr As a substituted benzonitrile (B105546), this compound could be a precursor to specialized phthalonitrile building blocks, enabling the creation of asymmetric or functionalized phthalocyanine (B1677752) pigments with tailored properties. nih.govrsc.org

Synthesis of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in modern biology for visualizing and tracking biomolecules and cellular processes. nih.govnih.gov The design of these probes often involves a fluorophore (the light-emitting component) linked to a reactive moiety that selectively interacts with the target analyte. mdpi.com This interaction triggers a change in the fluorescence signal, such as an increase in intensity ("turn-on" response). nih.gov

This compound possesses key features that make it an attractive scaffold for developing such probes. The formyl (aldehyde) group is a particularly useful reactive site. It can undergo condensation reactions with various nucleophiles, including amino groups on biomolecules, or it can be used as a key part of a protection-deprotection strategy to control fluorescence. nih.gov The presence of the fluorine atom and nitrile group can modulate the electronic properties of the aromatic ring, which in turn influences the quantum yield and emission wavelength of the resulting fluorophore. google.com The development of small-molecule fluorescent probes based on these principles allows for the sensitive and selective detection of various biological species in living cells and organisms. nih.gov

Reagents in Analytical Chemistry (e.g., HPLC, Mass Spectrometry)

In analytical techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to improve the detection of analytes that lack a strong chromophore or fluorophore. journalajacr.comwelch-us.com This process involves reacting the analyte with a derivatizing agent to attach a tag that is easily detectable by UV-visible or fluorescence detectors, thereby enhancing sensitivity and selectivity. sdiarticle4.comresearchgate.net

The aldehyde functionality of this compound makes it a potential candidate for a derivatizing reagent, particularly for analytes containing primary amine groups. The reaction between an aldehyde and a primary amine forms a Schiff base, effectively tagging the analyte. If the resulting derivative exhibits strong UV absorbance or fluorescence, it allows for highly sensitive quantification. While many standard derivatizing agents exist, the unique electronic signature of the fluorinated cyanobenzaldehyde structure could offer advantages in specific analytical applications, such as minimizing interference from complex biological matrices. nih.gov

Table 2: Potential Analytical Derivatization Reaction

| Analyte Functional Group | Reagent Functional Group | Resulting Linkage | Purpose |

| Primary Amine (-NH₂) | Aldehyde (-CHO) | Schiff Base (Imine, -N=CH-) | Enhance UV or Fluorescence Detection in HPLC |

Research Tool for Studying Reaction Mechanisms and Developing New Synthetic Methodologies

One of the most significant applications of this compound is its use as a model substrate and building block in the development of new synthetic methods. usp.br Its combination of directing groups (fluoro and cyano) and a reactive site (formyl) makes it an ideal platform for exploring regioselective reactions. nih.govacs.org

Recent research has focused on the directed ortho-metalation (DoM) of fluorinated benzonitriles. usp.br Using specialized bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), chemists can selectively remove a specific proton on the aromatic ring, creating a reactive organometallic intermediate. nih.gov This intermediate can then be quenched with an electrophile to install a new functional group at a precise location. acs.org

Studies involving 2-fluorobenzonitrile (B118710) have demonstrated that metalation can be directed to the C3 position, adjacent to the fluorine atom. Subsequent reaction with an electrophile like N,N-dimethylformamide (DMF) yields this compound. usp.br This process showcases the utility of such compounds in exploring reaction mechanisms and expanding the toolkit of synthetic organic chemistry. By serving as a key intermediate, this compound enables the synthesis of highly functionalized aromatic compounds that can be used to construct complex heterocycles of pharmaceutical interest. usp.bracs.org This role as a research tool is critical for advancing the field of chemical synthesis. beilstein-journals.orgresearchgate.netnih.gov

Interactions and Biological Activity Excluding Dosage/administration

Interaction Studies with Biological Molecules (e.g., Enzymes, Receptors)

While specific studies detailing the direct interaction of 2-Fluoro-3-formylbenzonitrile with a wide range of biological molecules are not extensively documented, its chemical structure, featuring an aldehyde, a nitrile, and a fluoro group on a benzene (B151609) ring, suggests potential for various biological interactions.

The aldehyde group in this compound is an electrophilic center that can potentially interact with and modulate the activity of various enzymes. Aldehydes are known to be substrates for enzymes such as aldehyde dehydrogenases (ALDHs), which play a crucial role in the metabolism of both endogenous and exogenous aldehydes. nih.gov The inhibition or modulation of ALDH isozymes can have significant physiological effects. nih.gov Furthermore, aromatic aldehydes have been investigated as inhibitors of other enzymes. For instance, certain benzaldehyde (B42025) derivatives have shown inhibitory activity against enzymes like α-glucosidase. mdpi.com The nitrile group, a common pharmacophore, can also participate in interactions with biological targets. nih.gov

The fluorine atom can influence the electronic properties of the benzene ring, potentially enhancing the compound's binding affinity to target proteins through various non-covalent interactions.

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by nucleophilic residues, such as cysteine and lysine, found in the active sites of many enzymes. This can lead to the formation of reversible or irreversible covalent adducts, thereby modulating the protein's function. This reactivity is a key consideration in assessing the compound's potential biological effects.

Role in Drug Metabolism Pathway Research

The aldehyde group is likely to be a primary site of metabolism, with oxidation to a carboxylic acid being a common pathway catalyzed by aldehyde dehydrogenases. nih.gov Enzymatic reduction to the corresponding alcohol is also a possibility. mdpi.comresearchgate.net

The aromatic ring may undergo hydroxylation mediated by cytochrome P450 enzymes. The position of the fluorine atom can influence the regioselectivity of this hydroxylation. While the carbon-fluorine bond is generally stable, metabolic defluorination can sometimes occur. news-medical.net

Table 1: Potential Metabolic Pathways for this compound

| Functional Group | Potential Metabolic Transformation | Resulting Metabolite |

| Aldehyde | Oxidation | 2-Fluoro-3-cyanobenzoic acid |

| Aldehyde | Reduction | (2-Fluoro-3-cyanophenyl)methanol |

| Aromatic Ring | Hydroxylation | Hydroxylated derivatives |

Structure-Activity Relationship (SAR) Studies for Analogues

Specific structure-activity relationship (SAR) studies for a series of direct analogues of this compound are not extensively published. However, broader QSAR (Quantitative Structure-Activity Relationship) studies on benzonitrile (B105546) derivatives have been conducted to understand how different substituents affect their biological activities. nih.gov These studies often reveal that the nature and position of substituents on the benzonitrile ring are critical for determining the compound's mechanism of action and potency. nih.gov For example, studies on benzonitrile derivatives have shown that substitutions can significantly influence their toxicity and biological effects, with aldehyde-substituted benzonitriles exhibiting distinct mechanisms of action compared to other derivatives. nih.gov The development of QSAR models helps in predicting the biological activity of new compounds based on their structural features. japsonline.com

Molecular Docking and Computational Screening for Biological Targets

Computational methods, such as molecular docking, have been employed to investigate the potential biological targets of this compound. One such study performed molecular docking of this compound with the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This suggests its potential as a scaffold for the design of antiviral agents. Molecular docking is a powerful tool for predicting the binding affinity and interaction patterns of small molecules with the active sites of biological macromolecules. nih.gov

Table 2: Example of a Molecular Docking Study Involving this compound

| Target Protein | Organism | Potential Application |

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Antiviral |

Future Research Directions and Outlook

Exploration of New Catalytic Applications

The inherent reactivity of 2-Fluoro-3-formylbenzonitrile, conferred by its nitrile, aldehyde, and fluoro-substituted aromatic ring system, makes it a compelling scaffold for the development of novel catalysts. While currently utilized as a building block, its potential to participate in or direct catalytic transformations remains an area ripe for investigation.

Future research could explore the following:

Organocatalysis: Derivatives of this compound could be functionalized to act as chiral organocatalysts. For instance, the aldehyde group could be transformed into a chiral amine or other coordinating group, which, in conjunction with the electron-withdrawing nature of the nitrile and fluorine, could be effective in various asymmetric transformations. Research into chiral sulfide (B99878) and selenide (B1212193) catalysts for reactions like asymmetric halocyclizations offers a template for how specific functionalities can be leveraged for catalysis.

Transition Metal Catalysis: The nitrile and aldehyde moieties can act as ligands for transition metals. Future work could involve designing complexes where a this compound-derived ligand imparts specific selectivity or reactivity. These new catalysts could find use in cross-coupling reactions, hydrogenations, or other core synthetic transformations. The development of bioorthogonal catalysts, which function in complex biological environments, presents another exciting frontier where novel metal complexes are highly sought after.

Photoredox Catalysis: The electronic properties of the aromatic ring could be tuned for applications in photoredox catalysis, either as a photosensitizer or as a key substrate in light-mediated reactions.

A summary of potential catalytic platforms is presented below.

| Catalytic Platform | Potential Role of this compound Derivative | Target Applications |

| Organocatalysis | Chiral scaffold with tunable electronic and steric properties | Asymmetric aldol (B89426) reactions, Michael additions, halocyclizations |

| Transition Metal Catalysis | Bidentate or monodentate ligand for metal centers | Cross-coupling, asymmetric hydrogenation, bioorthogonal chemistry |

| Photoredox Catalysis | Photosensitizer or reactive substrate | Light-driven organic transformations, polymer synthesis |

Development of Asymmetric Synthesis Methodologies

While the synthesis of this compound itself is not inherently asymmetric, it serves as a critical precursor for a wide range of chiral molecules. The development of efficient, stereoselective methods to transform this achiral starting material into enantioenriched products is a significant objective.

Key future research directions include:

Catalyst-Controlled Stereoselection: A primary focus will be on the use of chiral catalysts to control the stereochemical outcome of reactions involving the aldehyde group. This includes the application of chiral bifunctional organocatalysts, which have proven effective in the enantioselective synthesis of 3-substituted isoindolinones from related 2-formylarylnitriles. Research into cinchona-derived catalysts and chiral phase-transfer catalysts could be expanded to substrates based on this compound.

Dynamic Kinetic Resolution (DKR): For reactions that generate a new chiral center and may involve a racemizing intermediate, DKR presents a powerful strategy. An N-heterocyclic carbene (NHC)-catalyzed DKR process has been successfully used for the atroposelective synthesis of axially chiral benzonitriles from 2-arylbenzaldehydes. Applying similar principles to reactions of this compound could provide access to complex chiral architectures with high enantiopurity.

Substrate-Induced Diastereoselection: In more complex syntheses, the existing functionalities of a chiral molecule derived from this compound can be used to direct the stereochemistry of subsequent transformations, enabling the construction of multiple stereocenters in a controlled manner.

| Asymmetric Strategy | Description | Relevant Catalyst/Methodology | Potential Product Class |

| Enantioselective Addition | Direct addition of nucleophiles to the aldehyde group, guided by a chiral catalyst. | Chiral Lewis acids, organocatalysts (e.g., prolinol derivatives). | Chiral secondary alcohols, cyanohydrins. |

| Asymmetric Cyclization | Tandem reactions where an initial bond formation is followed by a stereoselective cyclization. | Chiral phosphoric acids, bifunctional amine-thioureas. | Enantioenriched heterocycles (e.g., dihydroquinazolones). |

| Dynamic Kinetic Resolution | Conversion of a racemic intermediate into a single enantiomer of the product. | N-Heterocyclic Carbenes (NHCs), transition metal complexes. | Axially chiral biaryls, compounds with quaternary stereocenters. |

Investigation of Advanced Material Applications Beyond Current Scope

The combination of a fluorine atom, a nitrile group, and a reactive aldehyde handle makes this compound an attractive building block for advanced materials with tailored optoelectronic properties. While its primary use is in pharmaceuticals, its derivatives have significant potential in materials science.

Future research avenues could focus on:

Organic Light-Emitting Diodes (OLEDs): Fluorinated benzonitrile (B105546) derivatives are used to synthesize emitters exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. The specific substitution pattern of this compound could be exploited to synthesize novel host or emitter materials with improved thermal stability and specific emission wavelengths.

Conjugated Polymers: The compound can be incorporated into conjugated polymer backbones for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-withdrawing fluorine and nitrile groups can lower the polymer's energy levels (HOMO/LUMO), which is crucial for tuning electronic properties and improving device performance.

Fluoride (B91410) Ion Sensing: Three-coordinate organoboron compounds are known to have applications in fluoride ion sensing. Derivatives of this compound could be used to construct new sensors where interaction with fluoride ions would trigger a change in fluorescence or color.

Further Elucidation of Complex Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields and selectivity, and designing new transformations. For reactions involving this compound, there is a need to move beyond empirical observations to detailed mechanistic studies.

Future efforts should concentrate on: